3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, this compound could potentially affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Cellular Effects
Compounds in the pyrazolo[1,5-a]pyrimidines class have been reported to have various effects on different types of cells .
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Temporal Effects in Laboratory Settings
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Dosage Effects in Animal Models
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Metabolic Pathways
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Transport and Distribution
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Subcellular Localization
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the 4-fluorophenyl and morpholin-4-yl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with 5-methylpyrazole in the presence of a base can yield the desired pyrazolo[1,5-a]pyrimidine intermediate, which is then further reacted with 2-(morpholin-4-yl)ethylamine to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of fluorescent materials and sensors.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid ethyl ester
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. Its combination of a fluorophenyl group and a morpholin-4-yl group contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c1-14-12-18(21-6-7-24-8-10-26-11-9-24)25-19(23-14)17(13-22-25)15-2-4-16(20)5-3-15/h2-5,12-13,21H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNLKGVTGHSGRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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